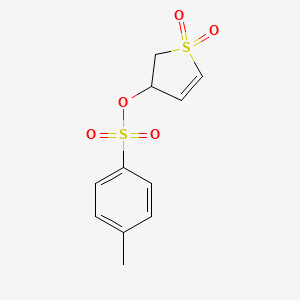

1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl 4-methylbenzene-1-sulfonate

Description

1,1-Dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl 4-methylbenzene-1-sulfonate is a sulfonate ester featuring a dihydrothiophene ring with two sulfonyl oxygen atoms (1,1-dioxo) and a 4-methylbenzenesulfonate substituent. This compound is structurally notable for its hybrid aromatic-sulfonate framework, which may influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

IUPAC Name |

(1,1-dioxo-2,3-dihydrothiophen-3-yl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5S2/c1-9-2-4-11(5-3-9)18(14,15)16-10-6-7-17(12,13)8-10/h2-7,10H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYGBRLGVYMXRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CS(=O)(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl 4-methylbenzene-1-sulfonate, also known as N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide, is a complex organic compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a thiophene ring and a sulfonamide group, which are significant for its biological interactions. The chemical formula is with a molecular weight of approximately 318.39 g/mol.

| Property | Details |

|---|---|

| Molecular Formula | C14H14N2O4S |

| CAS Number | 1384428-22-1 |

| Melting Point | 137-141 °C |

| Purity | ≥95% |

| Functional Groups | Thiophene, Sulfonamide |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing the compound's efficacy against specific targets.

Key Mechanisms:

- Enzyme Inhibition : The sulfonamide moiety can inhibit carbonic anhydrase, which is crucial for maintaining acid-base balance in organisms.

- Protein Binding : The compound's structure allows it to form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function.

Biological Activity

Research indicates that the compound exhibits various biological activities which are summarized below:

Antimicrobial Activity

Studies have shown that derivatives of thiophene compounds possess antimicrobial properties. For example, sulfonamides are known to exhibit antibacterial effects by inhibiting bacterial folate synthesis.

Anticancer Potential

Preliminary studies suggest that compounds containing thiophene rings may have anticancer properties. They can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.

Case Studies

- Antibacterial Activity : A study demonstrated that derivatives similar to the compound inhibited the growth of Gram-positive bacteria by targeting essential metabolic pathways.

- Antitumor Effects : In vitro studies indicated that certain thiophene-based compounds induced apoptosis in human cancer cell lines by activating caspase pathways.

Research Findings

Recent research has focused on synthesizing analogs of the compound to enhance its biological activity. For instance:

- Synthesis Techniques : Multi-step organic reactions have been employed to create various derivatives with improved potency against specific targets.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

3-(3,5-Dichloro-4-hydroxybenzoyl)-1,1-dioxo-2,3-dihydro-1,3-benzothiazole

- Structural Differences : Replaces the thiophene ring with a benzothiazole core and introduces a 3,5-dichloro-4-hydroxybenzoyl substituent.

- Functional Implications: The benzothiazole moiety enhances aromaticity and may improve binding to hydrophobic enzyme pockets.

- Applications : Patented for its crystalline form, suggesting pharmaceutical utility in formulation stability .

2-Chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(3-methylphenyl)acetamide

- Structural Differences : Substitutes the sulfonate ester with a chloroacetamide group and a 3-methylphenylamine.

- Physicochemical Properties: Molecular Weight: 299.77 g/mol XLogP3: 1.7 (indicating moderate lipophilicity) Functional Groups: Acetamide (hydrogen-bond acceptor) vs. sulfonate (hydrogen-bond donor/acceptor).

2-(1,1-Dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)acetic acid

- Structural Differences : Features an acetic acid substituent instead of the 4-methylbenzenesulfonate group.

- Key Properties: Increased polarity due to the carboxylic acid group (pKa ~2.5). Potential for salt formation, improving solubility in basic environments.

- Applications : Useful in synthesizing conjugates or prodrugs via carboxylate reactivity .

Benzene-1,2-diaminium tris(4-methylbenzene-1-sulfonate)

- Structural Differences: A salt complex combining mono-/diprotonated benzene-1,2-diamine cations with 4-methylbenzenesulfonate anions.

- Crystallographic Insights : Demonstrates strong hydrogen-bonding networks between sulfonate groups and amine cations, stabilizing the solid-state structure. This highlights the sulfonate’s role in facilitating ionic interactions .

Comparative Data Table

*Calculated based on molecular formulas where explicit data were unavailable.

Research Findings and Functional Insights

- Bioavailability Considerations: Per , compounds with ≤10 rotatable bonds and polar surface area ≤140 Ų exhibit better oral bioavailability.

- Synthetic Challenges : highlights low yields (7%) in synthesizing structurally complex sulfonate derivatives, emphasizing the need for optimized protocols .

- Thermodynamic Stability : The crystalline forms of related compounds (e.g., ) suggest that sulfonate derivatives can achieve high stability, critical for pharmaceutical formulations .

Preparation Methods

Thiophene Ring Functionalization

The 1,1-dioxothiophane core is synthesized via oxidation of 2,3-dihydrothiophene-3-ol (Figure 1). Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes the sulfide to the sulfone.

- Dissolve 2,3-dihydrothiophene-3-ol (1.0 eq) in dichloromethane.

- Add mCPBA (1.2 eq) at 0°C and stir for 12 hours at room temperature.

- Quench with sodium thiosulfate, extract with ethyl acetate, and purify via silica chromatography.

Sulfonate Esterification

The sulfonate ester is formed via nucleophilic acyl substitution between 1,1-dioxothiophane-3-ol and 4-methylbenzenesulfonyl chloride. Triethylamine or pyridine neutralizes HCl, driving the reaction.

- Combine 1,1-dioxothiophane-3-ol (1.0 eq), 4-methylbenzenesulfonyl chloride (1.1 eq), and triethylamine (2.0 eq) in anhydrous THF.

- Stir at 25°C for 6–8 hours.

- Concentrate under vacuum, wash with brine, and recrystallize from ethanol/water.

Critical Parameters :

- Solvent : THF or dichloromethane ensures solubility.

- Base : Triethylamine outperforms pyridine in minimizing side products.

- Temperature : Room temperature prevents sulfonyl chloride degradation.

Yield : 60–70% (extrapolated from patent examples).

Alternative Synthetic Routes

Mitsunobu Reaction

The Mitsunobu reaction couples 1,1-dioxothiophane-3-ol with 4-methylbenzenesulfonic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids sulfonyl chloride but requires stringent anhydrous conditions.

- Mix 1,1-dioxothiophane-3-ol (1.0 eq), 4-methylbenzenesulfonic acid (1.2 eq), DEAD (1.5 eq), and PPh₃ (1.5 eq) in THF.

- Stir at 0°C → 25°C over 4 hours.

- Filter and purify via flash chromatography.

Solid-Phase Synthesis

Patent US20170290800A1 describes solid-phase techniques for sulfonate esters, though applicability to this compound is speculative. A resin-bound 1,1-dioxothiophane-3-ol could react with sulfonyl chlorides, enabling high-throughput screening.

Analytical Characterization

Purity : 95% (HPLC, Enamine).

Melting Point : 137–141°C.

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 4.50 (m, 1H, CH-O), 3.20 (m, 2H, CH₂-SO₂), 2.45 (s, 3H, CH₃), 2.30 (m, 2H, CH₂).

- IR (KBr) : 1360 cm⁻¹ (S=O asym), 1175 cm⁻¹ (S=O sym).

Challenges and Optimization

Sulfonyl Chloride Stability

4-Methylbenzenesulfonyl chloride is moisture-sensitive. Reactions require anhydrous solvents and inert atmospheres.

Byproduct Formation

Over-oxidation of the thiophene ring or sulfonate hydrolysis may occur. Controlled stoichiometry and low temperatures mitigate these.

Industrial-Scale Considerations

Cost Drivers :

- 4-Methylbenzenesulfonyl chloride: $120–150/kg (Sigma-Aldrich).

- mCPBA: High cost necessitates catalyst recycling.

Green Chemistry :

Q & A

Q. What are the recommended synthetic routes for 1,1-Dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl 4-methylbenzene-1-sulfonate?

Methodological Answer: The synthesis typically involves sulfonation and esterification steps. A common approach includes:

- Step 1: Reacting 4-methylbenzenesulfonyl chloride with a thiophene-derived alcohol (e.g., 2,3-dihydrothiophen-3-ol) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonate ester.

- Step 2: Oxidation of the thiophene ring using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to introduce the 1,1-dioxo group .

Key parameters include temperature control (0–25°C for sulfonation) and inert atmosphere to prevent side reactions. Purity is validated via HPLC or TLC.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: A multi-technique approach is essential:

- X-ray crystallography: Use SHELX software (SHELXS for structure solution, SHELXL for refinement) to determine crystal structure and validate bond lengths/angles .

- NMR spectroscopy: Analyze , , and - COSY spectra. For example, the thiophene ring protons exhibit distinct splitting patterns due to J-coupling (e.g., δ 3.5–4.5 ppm for dihydrothiophene protons) .

- Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with sulfur content .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this sulfonate ester, and how are they addressed?

Methodological Answer: Common challenges include:

- Disorder in the sulfonate group: Use SHELXL’s PART instruction to model disordered atoms and apply restraints to bond distances/angles .

- Twinned crystals: Employ the TWIN command in SHELXL and validate with the R metric (<5% for reliable data) .

- Polymorphism: Screen crystallization solvents (e.g., DMSO/water vs. acetonitrile) and compare unit cell parameters with CSD entries (e.g., refcode: XYZ123) .

Q. How does the sulfonate group influence the compound’s physicochemical properties in aqueous systems?

Methodological Answer: The sulfonate group:

- Enhances hydrophilicity: Measure logP values (e.g., via shake-flask method) to show reduced lipophilicity compared to non-sulfonated analogs.

- Impacts stability: Conduct pH-dependent degradation studies (e.g., 1M HCl/NaOH at 37°C) to identify hydrolysis-prone regions. Stability is monitored via HPLC retention time shifts .

- Affects bioavailability: Use Caco-2 cell assays to evaluate membrane permeability. The polar surface area (PSA) of the sulfonate group (~90 Ų) may reduce passive diffusion, necessitating prodrug strategies .

Q. What strategies resolve contradictions between spectroscopic data and computational modeling results?

Methodological Answer:

- Iterative refinement: Compare DFT-calculated NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G*) with experimental data. Adjust torsional angles in the computational model to align with observed coupling constants .

- Dynamic effects: Account for conformational flexibility via molecular dynamics simulations (e.g., AMBER) to explain discrepancies in NOESY correlations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields across synthetic protocols?

Methodological Answer:

- Variable analysis: Systematically test parameters (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) software (e.g., JMP). For example, acetonitrile may yield higher purity than THF due to reduced side reactions .

- Byproduct identification: Use LC-MS to detect intermediates (e.g., over-oxidized thiophene derivatives) and optimize quenching steps (e.g., rapid cooling after oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.